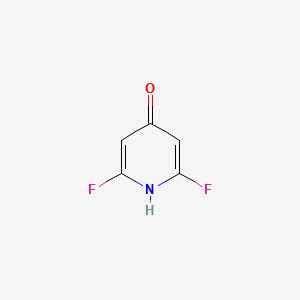

2,6-Difluoropyridin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

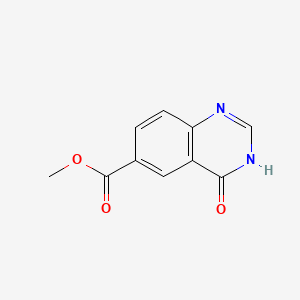

“2,6-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is related to other compounds such as “3,5-dichloro-2,6-difluoropyridin-4-ol” and “2,6-Difluoropyridine-4-boronic acid” which have similar structures .

Synthesis Analysis

The synthesis of fluorinated pyridines, including “this compound”, involves complex reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyridine ring . The average mass of the molecule is 115.081 Da .

Chemical Reactions Analysis

Fluoropyridines, including “this compound”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing fluorine atoms in the aromatic ring contributes to these properties .

Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C5H3F2NO . The average mass of the molecule is 115.081 Da .

科学的研究の応用

Organometallic Chemistry and Synthesis of Derivatives : 2,6-Difluoropyridine has been utilized in organometallic chemistry, particularly in the preparation of various derivatives through organometallic intermediates. Schlosser and Rausis (2004) demonstrated the versatility of organometallic methods in the preparation of several 2,6-difluoropyridine derivatives, highlighting its potential in synthetic chemistry (Schlosser & Rausis, 2004).

Structural Analysis and Spectroscopy : The structure and molecular geometry of 2,6-difluoropyridine have been explored using nuclear magnetic resonance (NMR) and other spectroscopic techniques. For example, Orrell and Šik (1975) analyzed the NMR spectra to deduce the molecular orientation and ring distortion in 2,6-difluoropyridine, providing insights into its electronic properties (Orrell & Šik, 1975).

Drug Discovery and Medicinal Chemistry : In the field of drug discovery, 2,6-difluoropyridine serves as a key intermediate. For instance, Katoh et al. (2017) utilized 3-substituted-2,6-difluoropyridines in the synthesis of novel protein kinase C theta inhibitors, highlighting its role in the development of therapeutic agents (Katoh et al., 2017).

Material Science and OLED Technology : In the realm of materials science, particularly in organic light-emitting diodes (OLEDs), 2,6-difluoropyridine derivatives have been investigated. For example, Han et al. (2019) studied iridium complexes based on pyrimidine derivatives, including 2,6-difluoropyridine, for their electroluminescence properties, demonstrating its application in advanced electronic devices (Han et al., 2019).

Chemical Reactions and Mechanistic Studies : The role of 2,6-difluoropyridine in various chemical reactions has been extensively studied. For example, Viciu et al. (2010) explored the mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine, providing valuable insights into its reactivity and interaction with other chemical species (Viciu et al., 2010).

Self-Assembly and Molecular Interactions : The compound's role in self-assembly processes and its intermolecular interactions have also been a subject of research. For instance, Jin et al. (2017) investigated the self-assembly structures of partially fluorinated molecules, including 2,6-difluoropyridine, revealing how weak hydrogen bonds can influence molecular orientations and assembly structures (Jin et al., 2017).

将来の方向性

Fluoropyridines, including “2,6-Difluoropyridin-4-ol”, have interesting and unusual physical, chemical, and biological properties, which make them valuable in various fields . They are used in the synthesis of various biologically active compounds , and their development has been steadily increasing . Therefore, the future directions of “this compound” could involve further exploration of its properties and potential applications in various fields.

作用機序

Target of Action

It’s known that fluorinated pyridines are generally used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the specific compound synthesized.

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various bioactive compounds , implying that the affected pathways could vary depending on the specific compound synthesized.

Result of Action

As a building block in the synthesis of various bioactive compounds , its effects would likely depend on the specific compound synthesized.

Action Environment

It’s worth noting that the synthesis of fluoropyridines often involves specific conditions, such as the use of certain solvents or temperatures , which could potentially influence the compound’s action.

生化学分析

Biochemical Properties

The biochemical properties of 2,6-Difluoropyridin-4-ol are not well-documented in the literature. As a derivative of pyridine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluorine atoms and the hydroxyl group in the compound .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of this compound over time in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This would include information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues .

特性

IUPAC Name |

2,6-difluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUUERXIALDNSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)